molecular formula C7H9BrNO2+ B13342401 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine

Katalognummer: B13342401
Molekulargewicht: 219.06 g/mol
InChI-Schlüssel: PWYBFCTZFSYTMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine typically involves the bromination of 3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the bromine atom allows for further functionalization, while the methoxy and carbonyl groups provide sites for oxidation and reduction reactions, respectively .

Eigenschaften

Molekularformel

C7H9BrNO2+

Molekulargewicht

219.06 g/mol

IUPAC-Name

5-bromo-3-methoxy-6-methyl-2H-pyridin-1-ium 1-oxide

InChI

InChI=1S/C7H9BrNO2/c1-5-7(8)3-6(11-2)4-9(5)10/h3H,4H2,1-2H3/q+1

InChI-Schlüssel

PWYBFCTZFSYTMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C[N+]1=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.